molecular formula C56H38AlClN8O4 B586490 Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride CAS No. 154755-50-7

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride

Cat. No.: B586490
CAS No.: 154755-50-7
M. Wt: 949.404
InChI Key: SFCUJHGXZOTDCG-UHFFFAOYSA-M
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Description

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride: is an organometallic compound that belongs to the phthalocyanine family These compounds are known for their vibrant colors and are widely used as dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride typically involves the reaction of phthalonitrile derivatives with aluminum chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized for large-scale production to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .

Scientific Research Applications

Chemistry: In chemistry, Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve .

Biology and Medicine: In biology and medicine, this compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for targeting cancer cells .

Industry: In the industrial sector, it is used as a dye and pigment in the production of inks, coatings, and plastics.

Mechanism of Action

The mechanism of action of Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound absorbs energy and undergoes a photochemical reaction, producing singlet oxygen and other reactive species. These reactive species can then interact with biological molecules, leading to cell damage and death, which is particularly useful in photodynamic therapy .

Comparison with Similar Compounds

  • Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine
  • Silicon phthalocyanine dihydroxide
  • Lead (II) phthalocyanine

Comparison: Compared to these similar compounds, Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride is unique due to its specific photochemical properties and stability. While other phthalocyanines may also be used in similar applications, the aluminum complex offers distinct advantages in terms of efficiency and effectiveness in photodynamic therapy and industrial applications .

Biological Activity

Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride (AlPcCl) is a synthetic compound belonging to the phthalocyanine family, which has garnered significant attention in the field of photodynamic therapy (PDT) due to its unique photophysical properties. This article explores the biological activity of AlPcCl, particularly its role as a photosensitizer in PDT, its interactions with various biological systems, and its potential applications in cancer treatment.

  • Molecular Formula : C₅₆H₃₈AlClN₈O₄
  • Molecular Weight : 949.39 g/mol
  • CAS Number : 154755-50-7

AlPcCl exhibits strong absorbance in the visible spectrum, particularly around 670 nm, which is crucial for its effectiveness in PDT where light activation is required.

Photodynamic therapy utilizes photosensitizers like AlPcCl that produce reactive oxygen species (ROS) upon exposure to light. The mechanism involves:

  • Light Activation : Upon irradiation with specific wavelengths of light (typically red light), AlPcCl becomes excited and transfers energy to molecular oxygen.
  • Reactive Oxygen Species Generation : This energy transfer leads to the production of singlet oxygen (1O2^1O_2) and other ROS.
  • Cellular Damage : The generated ROS can induce apoptosis (programmed cell death), necrosis (cell death due to injury), or autophagy (cellular degradation), thereby targeting cancer cells effectively.

Case Studies

  • In Vitro Studies :
    • AlPcCl was tested on various cancer cell lines including murine mammary carcinoma (4T1) and human breast adenocarcinoma (MCF-7). Results indicated a bell-shaped distribution of DNA damage correlating with energy density applied during PDT, suggesting an optimal range for therapeutic efficacy .
    • Comparative studies showed that AlPcCl exhibited lower cytotoxicity towards non-cancerous cells (e.g., NIH/3T3 fibroblasts) compared to cancerous cells when activated by light .
  • In Vivo Studies :
    • Research demonstrated that AlPcCl effectively reduced tumor size in animal models when used in conjunction with laser irradiation. The treatment resulted in significant tumor necrosis and improved survival rates compared to untreated controls .

Solubility and Aggregation Behavior

The solubility of AlPcCl is influenced by solvent polarity. Studies have shown that it tends to self-aggregate in aqueous solutions, which can affect its bioavailability and efficacy as a photosensitizer. The use of polymeric micelles such as Pluronic P-123 and F-127 has been explored to enhance solubility and stability, allowing for better delivery of AlPcCl to target tissues during PDT .

Toxicological Profile

While AlPcCl shows promise as an effective photosensitizer, its hydrophobic nature poses challenges for clinical application. Research indicates that formulations combining AlPcCl with biocompatible nanoparticles can mitigate toxicity while enhancing therapeutic effects .

Summary of Findings

Study TypeCell LinesKey Findings
In VitroMCF-7, 4T1Optimal energy density leads to maximum DNA damage; selective cytotoxicity towards cancer cells .
In VivoTumor ModelsSignificant reduction in tumor size and improved survival rates post-treatment .
InteractionPolymer MicellesEnhanced solubility and reduced self-aggregation improve delivery and efficacy .

Properties

InChI

InChI=1S/C56H38N8O4.Al.ClH/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCUJHGXZOTDCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H38AlClN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746044
Record name PUBCHEM_71310059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154755-50-7
Record name PUBCHEM_71310059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride
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